molecular formula C8H13N3O B13189595 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B13189595
M. Wt: 167.21 g/mol
InChI Key: KDYGKJXNUZDJJP-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound that features a unique cyclobutane ring substituted with an amino group and a pyrazole moiety. The presence of the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts significant chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the amino and pyrazole groups. One common method includes the cyclization of a suitable precursor, such as a 1,3-diene, followed by the introduction of the pyrazole ring through a cycloaddition reaction. The amino group can be introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The amino group can enhance the compound’s binding affinity through electrostatic interactions.

Comparison with Similar Compounds

    3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol: Lacks the methyl group on the pyrazole ring.

    2-(4-Methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: Lacks the amino group.

    3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol: Features a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: The presence of both the amino group and the methyl-substituted pyrazole ring in 3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol imparts unique chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential biological activities, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol

InChI

InChI=1S/C8H13N3O/c1-5-3-10-11(4-5)8-6(9)2-7(8)12/h3-4,6-8,12H,2,9H2,1H3

InChI Key

KDYGKJXNUZDJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2C(CC2O)N

Origin of Product

United States

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